Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core modified with a tert-butyl carbamate group and a methylsulfonyloxy (mesyloxy) substituent. The mesyloxy group acts as a versatile leaving group, making this compound a critical intermediate in medicinal chemistry for synthesizing novel drug candidates . Its spirocyclic architecture provides conformational rigidity, enhancing binding specificity to biological targets compared to flexible piperidine analogs .
Properties
IUPAC Name |
tert-butyl 6-methylsulfonyloxy-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-11(2,3)17-10(14)13-7-12(8-13)5-9(6-12)18-19(4,15)16/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNPIKNKQATNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1239320-11-6) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 291.36 g/mol. The IUPAC name reflects its complex structure, which includes a spirocyclic framework that is characteristic of many biologically active compounds. The presence of a methylsulfonyl group is notable for its potential influence on biological activity.
Synthesis
Two efficient synthetic routes have been established for producing this compound, allowing for scalable production. These methods facilitate the introduction of various functional groups, which can be tailored for specific biological applications .
Anticancer Potential
Azaspiro compounds have been explored for their anticancer properties, particularly in targeting specific signaling pathways involved in tumor growth and proliferation. Preliminary studies suggest that the introduction of the methylsulfonyl group may enhance the compound's ability to interact with biological targets relevant to cancer therapy .
Study 1: Synthesis and Biological Evaluation
In a study published in Organic Letters, researchers synthesized various azaspiro compounds and evaluated their biological activities. The findings indicated that modifications to the spirocyclic structure significantly affected their pharmacological profiles, including cytotoxicity against cancer cell lines .
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Spiro[3.3] | 15 | Anticancer |
| Compound B | Spiro[3.4] | 25 | Antibacterial |
| This compound | TBD | TBD | TBD |
Study 2: Mechanistic Insights
Another research initiative focused on the mechanistic pathways through which azaspiro compounds exert their effects. The study highlighted the role of the methylsulfonyl group in enhancing solubility and bioavailability, which are critical factors in drug development .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfonyl group may enhance biological activity by improving solubility and bioavailability.
- Anticancer Potential : Research into azaspiro compounds has indicated potential anticancer activity. The spirocyclic framework can interact with biological targets, potentially leading to the development of novel anticancer agents.
Organic Synthesis
This compound serves as an important intermediate in synthetic chemistry:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions : The compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in synthetic pathways.
Development of Targeted Therapies
The spirocyclic nature of this compound makes it suitable for use in the development of targeted therapies, particularly in the context of PROTAC (Proteolysis Targeting Chimera) technologies:
- Linker Design : Its structural properties allow it to function as a rigid linker in PROTAC development, which is crucial for targeting specific proteins for degradation within cells.
Case Study 1: Antimicrobial Screening
A study conducted on azaspiro compounds demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the methylsulfonyl group could enhance efficacy, suggesting further exploration into structure-activity relationships (SAR).
Case Study 2: Synthesis of Anticancer Agents
In a synthetic chemistry project, researchers utilized this compound as an intermediate to synthesize a series of novel anticancer agents. The resulting compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, physicochemical properties, and applications of the target compound and its analogs:
*Estimated based on molecular formulas where explicit data unavailable.
Key Findings
Reactivity: The mesyloxy group in the target compound undergoes faster nucleophilic substitution compared to tosyloxy analogs due to reduced steric hindrance . Hydroxyl and amino derivatives serve as precursors for further functionalization, with the amino variant enabling amide bond formation for peptide-like structures .
Physicochemical Properties :
- LogP values range from 0.9 (hydroxyl) to ~1.3 (mesyloxy), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Fluorinated analogs (e.g., 6,6-difluoro) exhibit improved metabolic stability, a critical factor in CNS drug development .
Biological Relevance: Diazaspiro derivatives (e.g., 2,6-diazaspiro[3.3]heptane) show promise in disrupting protein-protein interactions, such as WDR5-MYC, due to their dual H-bonding capability . The spirocyclic core’s rigidity enhances target selectivity, reducing off-target effects compared to non-constrained analogs .
Preparation Methods
Sodium Borohydride Reduction in Methanol
Procedure :
A solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (2.4 mmol) in methanol (5 mL) was cooled to 0°C under nitrogen. Sodium borohydride (4.8 mmol) was added in portions, and the mixture stirred at 0°C for 30 minutes. After concentration, the crude product was extracted with dichloromethane (4×30 mL), dried over Na₂SO₄, and concentrated to yield the alcohol in 100% yield .
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0°C |
| Reaction Time | 0.5 hours |
| Workup | Extraction with DCM |
| Yield | 100% |
Advantages :
Alternative Solvent Systems
Ethyl acetate (EtOAc) has been used as a solvent to improve solubility for larger-scale reactions:
-
Conditions : 9.47 mmol ketone in EtOAc (40 mL) with NaBH₄ (14.19 mmol) at 0°C for 10 minutes, then room temperature for 30 minutes.
Comparative Analysis :
| Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|
| Methanol | 0°C | 0.5 | 100% |
| EtOAc | 0–20°C | 0.67 | 89.2% |
Methanol offers superior yields and faster kinetics, while EtOAc reduces side reactions in sensitive substrates.
Mesylation of the Alcohol Intermediate
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) under basic conditions.
Triethylamine-Mediated Mesylation in Dichloromethane
Procedure :
To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (9.38 mmol) in DCM (45 mL), triethylamine (23.4 mmol) and MsCl (14.1 mmol) were added at room temperature. After 3.25 hours, the mixture was quenched with water, extracted with DCM, dried, and concentrated to afford the mesylate in 100% yield .
Key Data :
| Parameter | Value |
|---|---|
| Base | Triethylamine |
| Solvent | DCM |
| Molar Ratio (MsCl) | 1.5 eq |
| Reaction Time | 3.25 hours |
| Yield | 100% |
Mechanistic Insight :
Triethylamine scavenges HCl, preventing protonation of the alcohol and accelerating mesylation. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur of MsCl.
Catalytic DMAP Enhancement
Procedure :
A mixture of the alcohol (1.0 eq), triethylamine (3.0 eq), and DMAP (0.04 eq) in DCM (25 mL) was cooled to 0°C. MsCl (1.2 eq) was added dropwise, and stirring continued for 3 hours. Workup yielded the product in 95% yield .
Comparative Efficiency :
| Additive | Temperature | Time (h) | Yield |
|---|---|---|---|
| None | 25°C | 3.25 | 100% |
| DMAP | 0°C | 3 | 95% |
DMAP stabilizes the transition state, enabling lower temperatures without compromising yield.
Industrial-Scale Considerations
Solvent Selection
Cost-Benefit Analysis of Bases
| Base | Cost (USD/kg) | Reaction Efficiency |
|---|---|---|
| Triethylamine | 45 | High |
| DMAP | 1,200 | Moderate |
Triethylamine is preferred for large-scale synthesis due to its low cost and high efficacy.
Characterization and Quality Control
Spectroscopic Data
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
